molecular formula C18H21F3N2O2 B11035487 1-[3-hydroxy-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-4-phenylbutan-1-one

1-[3-hydroxy-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-4-phenylbutan-1-one

Cat. No.: B11035487
M. Wt: 354.4 g/mol
InChI Key: YHFVRAOXHJFOJX-UHFFFAOYSA-N
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Description

1-[3-HYDROXY-3-(TRIFLUOROMETHYL)-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL]-4-PHENYL-1-BUTANONE is a complex organic compound featuring a trifluoromethyl group, a hydroxy group, and an indazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-HYDROXY-3-(TRIFLUOROMETHYL)-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL]-4-PHENYL-1-BUTANONE typically involves multiple steps. One common method includes the reaction of a suitable indazole derivative with a trifluoromethylating agent under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions: 1-[3-HYDROXY-3-(TRIFLUOROMETHYL)-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL]-4-PHENYL-1-BUTANONE can undergo various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions typically require specific conditions such as controlled temperature, pressure, and pH to achieve the desired products .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones, while reduction can produce alcohols .

Scientific Research Applications

1-[3-HYDROXY-3-(TRIFLUOROMETHYL)-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL]-4-PHENYL-1-BUTANONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 1-[3-HYDROXY-3-(TRIFLUOROMETHYL)-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL]-4-PHENYL-1-BUTANONE is unique due to its combination of a trifluoromethyl group, hydroxy group, and indazole ring, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C18H21F3N2O2

Molecular Weight

354.4 g/mol

IUPAC Name

1-[3-hydroxy-3-(trifluoromethyl)-4,5,6,7-tetrahydro-3aH-indazol-2-yl]-4-phenylbutan-1-one

InChI

InChI=1S/C18H21F3N2O2/c19-18(20,21)17(25)14-10-4-5-11-15(14)22-23(17)16(24)12-6-9-13-7-2-1-3-8-13/h1-3,7-8,14,25H,4-6,9-12H2

InChI Key

YHFVRAOXHJFOJX-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NN(C(C2C1)(C(F)(F)F)O)C(=O)CCCC3=CC=CC=C3

Origin of Product

United States

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